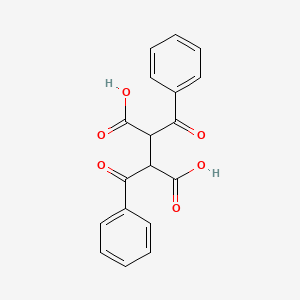
2,3-Dibenzoylbutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2,3-dibenzoyl-, also known as dibenzoyl-L-tartaric acid, is a chiral compound with the molecular formula C18H14O8. It is widely used in various scientific fields due to its unique chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, 2,3-dibenzoyl- can be synthesized through the esterification of tartaric acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving tartaric acid in a suitable solvent like dichloromethane.
- Adding benzoyl chloride dropwise while maintaining the reaction temperature at around 0°C.
- Adding pyridine to neutralize the hydrochloric acid formed during the reaction.
- Stirring the reaction mixture for several hours at room temperature.
- Purifying the product through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, 2,3-dibenzoyl- often involves large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions
Butanedioic acid, 2,3-dibenzoyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoyl-substituted derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or other reduced forms.
Substitution: The benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoyl-substituted carboxylic acids, while reduction can produce benzoyl-substituted alcohols.
科学研究应用
Butanedioic acid, 2,3-dibenzoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent for the separation of enantiomers in various chemical processes.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring chiral purity.
Industry: Butanedioic acid, 2,3-dibenzoyl- is employed in the production of high-performance materials and as a stabilizer in certain formulations.
作用机制
The mechanism of action of butanedioic acid, 2,3-dibenzoyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of enzymes, depending on the context. The compound’s chiral nature allows it to selectively bind to chiral centers in proteins and other biomolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Dibenzoyl-D-tartaric acid: A stereoisomer of butanedioic acid, 2,3-dibenzoyl-, with similar chemical properties but different biological activities.
Succinic acid: A simpler dicarboxylic acid with a similar backbone but lacking the benzoyl groups.
Phthalic acid: Another dicarboxylic acid with aromatic substituents, used in different industrial applications.
Uniqueness
Butanedioic acid, 2,3-dibenzoyl- is unique due to its chiral nature and the presence of benzoyl groups, which confer specific chemical reactivity and biological activity. Its ability to act as a chiral resolving agent and its applications in various fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
101737-25-1 |
|---|---|
分子式 |
C18H14O6 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
2,3-dibenzoylbutanedioic acid |
InChI |
InChI=1S/C18H14O6/c19-15(11-7-3-1-4-8-11)13(17(21)22)14(18(23)24)16(20)12-9-5-2-6-10-12/h1-10,13-14H,(H,21,22)(H,23,24) |
InChI 键 |
MJXBFANAKDVZKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















